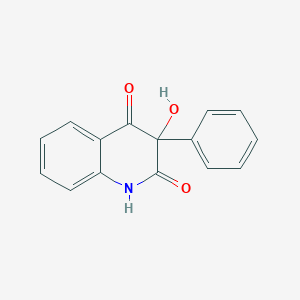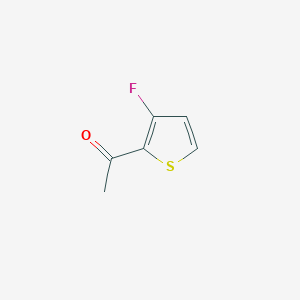
1-(3-Fluorothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a fluorine atom attached to the thiophene ring, making it a fluorinated derivative of thiophene. The molecular formula of this compound is C6H5FOS, and it has a molecular weight of approximately 144.17 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorothiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(3-Fluorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorothiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorothiophen-2-yl)ethanone is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluorothiophen-2-yl)ethanone: This compound has a fluorine atom at the 5-position of the thiophene ring, which may result in different chemical reactivity and biological activity.
1-(2-Fluorothiophen-3-yl)ethanone: The fluorine atom is positioned differently on the thiophene ring, potentially leading to variations in its chemical and biological properties.
1-(3-Methylthiophen-2-yl)ethanone: This compound has a methyl group instead of a fluorine atom, which can significantly alter its reactivity and applications.
Eigenschaften
Molekularformel |
C6H5FOS |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(3-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
NAQVPTWTYATQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


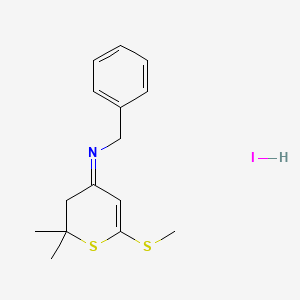
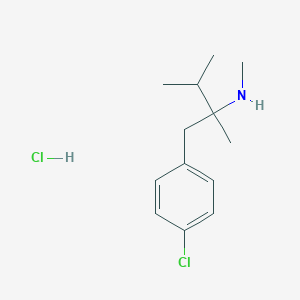
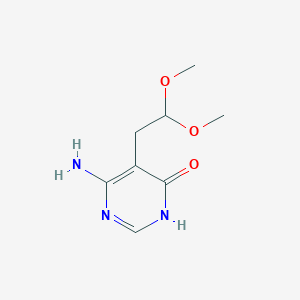
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
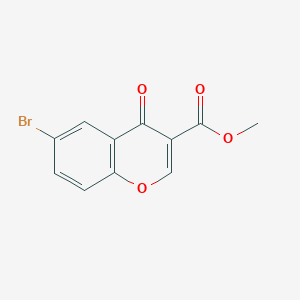
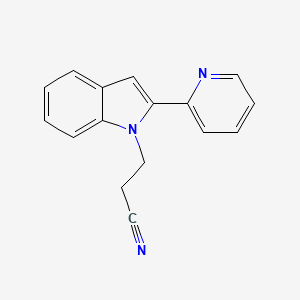
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)
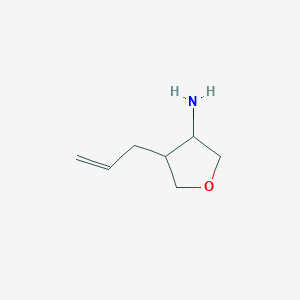
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
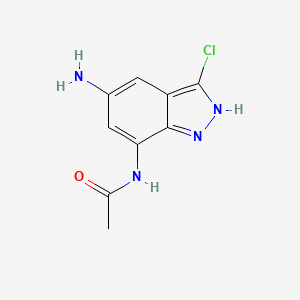
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
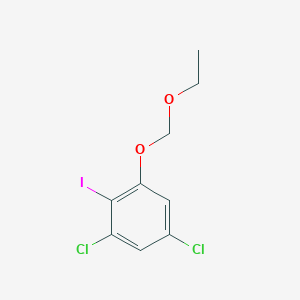
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
